



# Application Notes and Protocols: Enhancing Cisplatin Efficacy with LB-100 in Ovarian Cancer

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Ovarian cancer remains a significant cause of cancer-related mortality in women, primarily due to the development of resistance to platinum-based chemotherapies like cisplatin.[1] A promising strategy to overcome this resistance is the combination of cisplatin with agents that modulate cellular signaling pathways involved in DNA damage response (DDR) and cell cycle regulation. **LB-100** is a small molecule inhibitor of protein phosphatase 2A (PP2A), a key phosphatase implicated in these processes.[1][2] Inhibition of PP2A by **LB-100** has been shown to sensitize ovarian cancer cells to cisplatin, offering a potential new therapeutic avenue.[1][3] These application notes provide a summary of the preclinical data and detailed protocols for studying the synergistic effects of **LB-100** and cisplatin in ovarian cancer models.

## **Mechanism of Action**

LB-100 enhances cisplatin-mediated cytotoxicity by abrogating cell cycle arrest induced by cisplatin.[1][4] This is achieved through the modulation of the DNA damage response pathway and cell cycle checkpoint abrogation.[2][5] Key molecular events include decreased Wee1 expression, increased cdc2 activation, and subsequent increased mitotic entry.[1][4] Furthermore, LB-100 induces hyperphosphorylation of DDR proteins such as BRCA1, Chk2, and yH2AX.[1][2] This leads to persistent DNA damage, ultimately driving cancer cells towards apoptosis instead of mitotic catastrophe.[3]



## **Quantitative Data Summary**

The following tables summarize the quantitative data from preclinical studies on the combination of **LB-100** and cisplatin in ovarian cancer cell lines.

Table 1: In Vitro Cytotoxicity of LB-100 and Cisplatin in Ovarian Cancer Cell Lines

Cell Line	LB-100 IC50 (μM)	Cisplatin IC50 (μM)	Combination Effect	Reference
SKOV-3	5 - 10.1	Varies	Synergistic	[3]
OVCAR-8	5 - 10.1	Varies	Synergistic	[3]
PEO1	Not specified	Varies	Synergistic	[1]
PEO4	Not specified	Varies	Synergistic	[1]
PEO6	Not specified	Varies	Synergistic	[1]
OVCAR-8 PP2A- C shRNA	3.9 ± 0.9	Not specified	Increased sensitivity to cisplatin	[4]
OVCAR-8 NT shRNA	15.7 ± 1.3	Not specified		[4]

Table 2: In Vivo Tumor Growth Inhibition in an Intraperitoneal SKOV-3 Xenograft Model



Treatment Group	Dosage	Outcome	Reference
Vehicle Control (PBS)		Progressive tumor growth	[6]
LB-100	1.5 mg/kg	Minimal effect on tumor growth	[6]
Cisplatin	1.5 mg/kg	Moderate tumor growth inhibition	[6]
LB-100 + Cisplatin	1.5 mg/kg each	Significantly enhanced tumor growth inhibition and delayed progression	[1][6]

# **Experimental Protocols Cell Viability (MTT) Assay**

This protocol is for determining the cytotoxic effects of **LB-100** and cisplatin, alone and in combination.

#### Materials:

- Ovarian cancer cell lines (e.g., SKOV-3, OVCAR-8)
- DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
- LB-100 (stock solution in DMSO)
- Cisplatin (stock solution in saline)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates



Spectrophotometer

#### Procedure:

- Seed cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]
- For single-agent IC50 determination, add serially diluted **LB-100** or cisplatin to the wells.[2]
- For combination studies, pretreat cells with a sub-lethal dose of LB-100 (e.g., 2 μM or 5 μM) for 1 hour before adding various concentrations of cisplatin.[2]
- Incubate the plates for 72 hours.[2]
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a spectrophotometer.[2]
- Calculate cell viability as a percentage of the untreated control.

## **Western Blot Analysis**

This protocol is for assessing changes in protein expression and phosphorylation states in response to **LB-100** and cisplatin treatment.

#### Materials:

- Treated and untreated ovarian cancer cell lysates
- Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes



- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., cleaved PARP, cleaved caspase-3, p-Chk1, p-BRCA1, p-γH2AX, Wee1, cdc2, β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

#### Procedure:

- Treat cells with the desired concentrations of LB-100 and/or cisplatin for the specified duration (e.g., 24, 48, or 72 hours).[2][6]
- Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.
- Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
- Block the membranes in blocking buffer for 1 hour at room temperature.
- Incubate the membranes with primary antibodies overnight at 4°C.
- Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membranes again and detect the protein bands using a chemiluminescent substrate and an imaging system.

## In Vivo Xenograft Study

This protocol describes an intraperitoneal metastatic mouse model to evaluate the in vivo efficacy of the **LB-100** and cisplatin combination.



#### Materials:

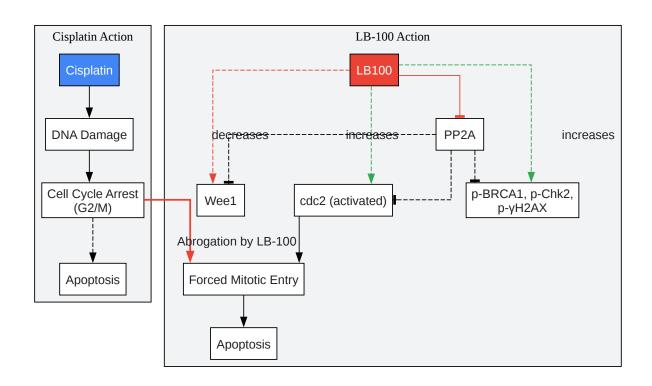
- Female immunodeficient mice (e.g., nude mice)
- SKOV-3/f-Luc cells (SKOV-3 cells expressing firefly luciferase)
- LB-100
- Cisplatin
- PBS (vehicle control)
- Bioluminescence imaging system
- D-luciferin

#### Procedure:

- Inject SKOV-3/f-Luc cells intraperitoneally into the mice.
- Monitor tumor establishment and growth via bioluminescence imaging.
- Once tumors are established, randomize the mice into treatment groups: Vehicle control, LB-100 alone, cisplatin alone, and LB-100 + cisplatin.
- Administer treatments as scheduled (e.g., every other day for six sessions).[6] A typical dosing regimen is 1.5 mg/kg for both LB-100 and cisplatin.[6] For the combination group, administer LB-100 one hour prior to cisplatin.[6]
- Monitor tumor burden regularly using bioluminescence imaging.[6]
- Monitor animal body weight as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise tumors for ex vivo analysis (e.g., Western blotting or immunohistochemistry).

## Visualizations Signaling Pathway Diagram



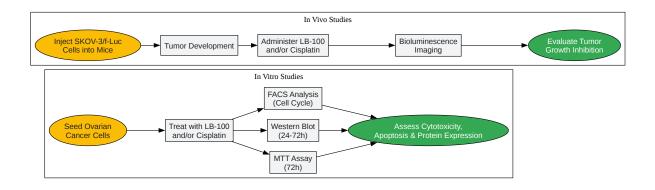


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Caption: LB-100 mediated sensitization to cisplatin in ovarian cancer.

## **Experimental Workflow Diagram**





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Caption: Workflow for preclinical evaluation of LB-100 and cisplatin.

### Conclusion

The combination of **LB-100** and cisplatin demonstrates significant synergistic antitumor activity in preclinical models of ovarian cancer.[1][5] **LB-100** effectively sensitizes ovarian cancer cells to cisplatin by disrupting the DNA damage response and abrogating cell cycle checkpoints.[1] [2] The provided protocols and data serve as a valuable resource for researchers investigating this promising therapeutic strategy. Further investigation, including clinical trials, is warranted to translate these findings into improved outcomes for patients with ovarian cancer. A phase lb/II trial is currently evaluating the safety and effectiveness of dostarlimab and **LB-100** in patients with recurrent ovarian clear cell carcinoma.[7]

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